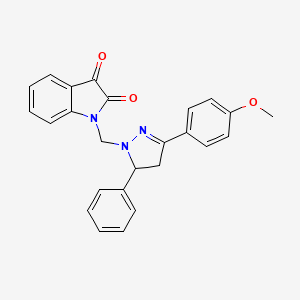

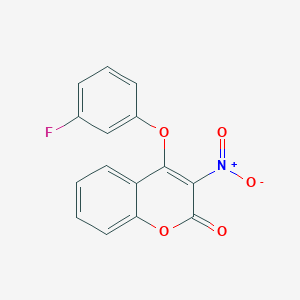

![molecular formula C19H14FN5O B2358765 N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 861210-37-9](/img/structure/B2358765.png)

N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazoles are a category of azole antifungals that encompass compounds such as ketoconazole, miconazole, esomeprazole, and clotrimazole . In this study, two newly synthesized imidazo [1,2-a]pyridine derivative molecules were investigated for their antimicrobial potency against a panel of bacterial and fungal pathogens .

Synthesis Analysis

The newly synthesized imidazol[1,2-a]pyridine derivatives were obtained from the Department of Organic Chemistry, Council of Scientific and Industrial Research–Central Leather Research Institute (CSIR–CLRI), Chennai .

Chemical Reactions Analysis

The selected molecules inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Applications De Recherche Scientifique

Synthesis and Derivative Creation

- The compound N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea is part of a broader class of chemicals used for synthesizing various derivatives with potential biological applications. For instance, N,N′-Dichlorobis(2,4,6-trichlorophenyl)urea has been employed to create pyrimidone and pyrimidine derivatives, indicating a methodology that could be applicable to the compound (Rao et al., 2011).

Biological Studies and Potential Therapeutic Applications

- A derivative of the imidazo[1,2-a]pyridine class, similar to the compound , showed promise in antimicrobial evaluations, indicating potential for antibacterial and antifungal applications (Ladani et al., 2009).

- In cancer research, certain imidazo[1,2-a]pyridine derivatives, akin to the chemical in focus, have shown high affinity and selectivity for peripheral benzodiazepine receptors, making them candidates for imaging in neurodegenerative disorders (Fookes et al., 2008).

- Additionally, a compound structurally related to N-(2-fluorophenyl)-N'-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea has been studied for its antipsoriatic effects in animal models, highlighting the potential of this class of compounds in dermatological applications (Li et al., 2016).

Chemical and Physical Properties

- The fluorescent properties of imidazo[1,2-a]pyridine and pyrimidine derivatives, including those with structural similarities to the compound of interest, have been evaluated for potential use in biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

- The synthesis and crystal structure of derivatives of imidazo[1,2-a]pyridine have been explored, demonstrating their significance in chemical research and potential drug molecule development (Chen et al., 2021).

Mécanisme D'action

The selected molecules inhibit the formation of yeast to mold as well as ergosterol formation by the computational simulation against Sterol 14-alpha demethylase (CYP51) and inhibition of ergosterol biosynthesis by in-vitro model show that the Probe II completely inhibits the formation of ergosterol in yeast cells at 2× MIC .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN5O/c20-15-7-1-2-8-16(15)24-19(26)22-14-6-3-5-13(11-14)17-12-25-10-4-9-21-18(25)23-17/h1-12H,(H2,22,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVNXJDNHMLEPAA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701327422 |

Source

|

| Record name | 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24824521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

861210-37-9 |

Source

|

| Record name | 1-(2-fluorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701327422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

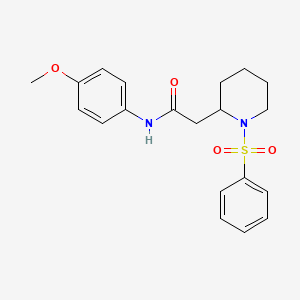

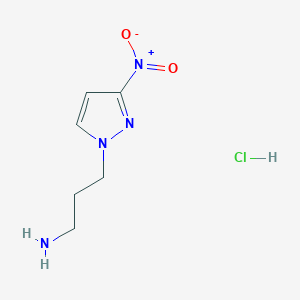

![4-{4-[5-(3-Pyridinyl)-1,2,4-oxadiazol-3-yl]benzyl}morpholine](/img/structure/B2358682.png)

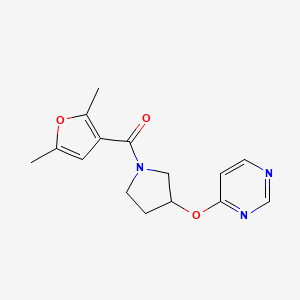

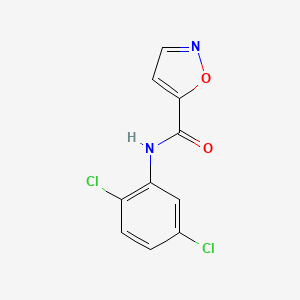

![N-[4-[4-(3-Methylimidazol-4-yl)piperidine-1-carbonyl]phenyl]acetamide](/img/structure/B2358683.png)

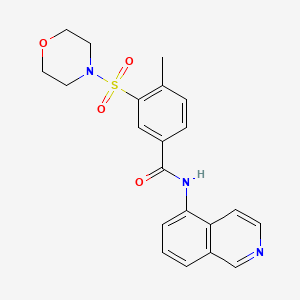

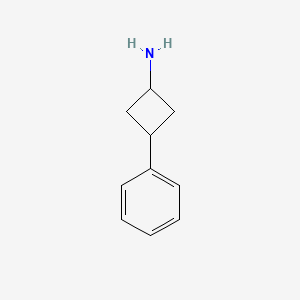

![2-ethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2358691.png)

![(2E,4E)-2-[(4-methylphenyl)sulfonyl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B2358692.png)

![8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2358693.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)